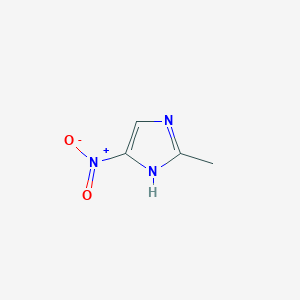
ZINC ion
Übersicht
Beschreibung
Zinc is a trace element that plays a vital role in various physiological processes, such as DNA synthesis, immune function, and wound healing. Zinc ions are essential for the proper functioning of enzymes and transcription factors. Zinc deficiency can lead to various health problems, including growth retardation, impaired immunity, and cognitive dysfunction. Therefore, understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of zinc ions is crucial for developing effective therapies for various diseases.
Wirkmechanismus
Zinc ions can interact with various proteins, such as transcription factors, enzymes, and receptors, to modulate their activity. Zinc ions can also regulate the redox balance and cellular signaling pathways. Zinc ions can also bind to DNA and RNA to regulate gene expression.
Biochemische Und Physiologische Effekte
Zinc ions have various biochemical and physiological effects, such as enhancing immune function, promoting wound healing, and regulating gene expression. Zinc ions can also modulate the activity of various enzymes, such as carbonic anhydrase, alkaline phosphatase, and superoxide dismutase. Zinc ions can also regulate the activity of various transcription factors, such as NF-κB, AP-1, and p53.
Vorteile Und Einschränkungen Für Laborexperimente
Zinc ions have several advantages for lab experiments, such as their low toxicity, high stability, and ease of synthesis. Zinc ions can also be easily incorporated into various biomaterials, such as hydrogels, nanoparticles, and scaffolds. However, zinc ions also have some limitations, such as their poor solubility in water and their tendency to form aggregates.
Zukünftige Richtungen
The future directions of zinc ion research include developing novel zinc-based therapies for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Zinc ions can also be used for tissue engineering and regenerative medicine applications, such as bone and cartilage repair. Zinc ions can also be used for environmental remediation, such as removing heavy metals from contaminated water. Furthermore, the development of new synthesis methods and characterization techniques for zinc ions can further enhance their therapeutic potential.
Conclusion:
In conclusion, zinc ions are essential for various physiological processes and have significant therapeutic potential for various diseases. Understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of zinc ions is crucial for developing effective therapies. Zinc ions can be used in various forms, such as zinc oxide nanoparticles, zinc sulfate, and zinc acetate, for their therapeutic potential. Further research is needed to fully understand the therapeutic potential of zinc ions and develop novel zinc-based therapies.
Synthesemethoden
Zinc ions can be synthesized by various methods, such as electrochemical deposition, chemical reduction, and hydrothermal synthesis. Electrochemical deposition involves the reduction of zinc ions from an aqueous solution onto a conductive substrate. Chemical reduction involves the reduction of zinc ions using a reducing agent, such as sodium borohydride. Hydrothermal synthesis involves the reaction of zinc salts with a hydrothermal solution at high temperature and pressure.
Wissenschaftliche Forschungsanwendungen
Zinc ions have been extensively studied for their therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Zinc ions can act as an antioxidant, anti-inflammatory, and anti-proliferative agent. Zinc ions can also modulate the immune system and enhance wound healing. Zinc ions have been used in various forms, such as zinc oxide nanoparticles, zinc sulfate, and zinc acetate, for their therapeutic potential.
Eigenschaften
IUPAC Name |
zinc(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Zn/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFCDOFLOPIGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920495 | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
ZINC ion | |
CAS RN |
23713-49-7, 1492823-75-2, 7440-66-6 | |
| Record name | Zinc(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velmanase alfa [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492823752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13S1S8SF37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
419.5 °C | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















